molecular formula C16H18N8 B2542613 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine CAS No. 2034298-55-8

6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine

Cat. No.: B2542613
CAS No.: 2034298-55-8
M. Wt: 322.376
InChI Key: HOYCWWDOSJVSNB-UHFFFAOYSA-N
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Description

6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a purine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of the cyclopenta[c]pyridazinyl and piperazinyl groups attached to the purine ring makes this compound unique and potentially useful in various scientific research applications.

Biochemical Analysis

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and the overall biochemical reactions they are involved in .

Cellular Effects

The effects of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine on cellular processes are diverse. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound may vary with different dosages . High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins . This could influence its localization or accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles . This could potentially affect its activity or function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine typically involves multistep organic reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with cyclopent-1-en-1-ylpyrrolidine and alkylating agents . The reaction conditions often include the use of catalysts such as manganese triflate (Mn(OTf)2) and oxidants like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like t-BuOOH.

    Reduction: Typically involves reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or purine nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine is unique due to its specific combination of functional groups and heterocyclic rings. This structure provides distinct chemical properties and biological activities, making it valuable for targeted research and industrial applications.

Properties

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-2-11-8-13(22-21-12(11)3-1)23-4-6-24(7-5-23)16-14-15(18-9-17-14)19-10-20-16/h8-10H,1-7H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYCWWDOSJVSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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